molecular formula C9H9Cl3O B8413855 3-[3,5-Dichlorophenoxy]-1-chloropropane

3-[3,5-Dichlorophenoxy]-1-chloropropane

Cat. No.: B8413855
M. Wt: 239.5 g/mol
InChI Key: MNOYLQOYSSCEPI-UHFFFAOYSA-N
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Description

3-[3,5-Dichlorophenoxy]-1-chloropropane is a chlorinated aromatic compound of interest in synthetic organic chemistry and agricultural science research. It serves as a valuable synthetic intermediate for the construction of more complex molecules, particularly those with potential biological activity. Researchers utilize this compound in the study of structure-activity relationships (SAR) for agrochemical development, owing to the presence of the 3,5-dichlorophenoxy motif, which is found in certain pesticidal agents. Its mechanism of action in experimental models is hypothesized to involve interaction with specific biological targets, though its exact pathway requires further investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling procedures.

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

1,3-dichloro-5-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H9Cl3O/c10-2-1-3-13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H2

InChI Key

MNOYLQOYSSCEPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogous chlorinated or halogenated propanes. Below is a comparative analysis:

Table 1: Comparative Properties of Chlorinated Propanes

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Applications Toxicity Profile
3-[3,5-Dichlorophenoxy]-1-chloropropane C₉H₇Cl₃O ~258.4 220–250* Research intermediate Limited data; potential bioaccumulation
1,2,3-Trichloropropane C₃H₅Cl₃ 147.4 156–158 Industrial solvent, fumigant Carcinogenic (NTP-listed)
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ 132.5 ~30–40 Refrigerant, R&D applications Low acute toxicity; non-flammable

*Estimated based on structural analogs.

Structural and Functional Insights:

  • Aromatic vs. Aliphatic Chlorination: The dichlorophenoxy group in the target compound enhances steric hindrance and π-π interactions, likely reducing volatility compared to 1,2,3-trichloropropane. However, it may exhibit lower solubility in polar solvents than 3-chloro-1,1,1-trifluoropropane due to reduced fluorine-mediated polarity.
  • Toxicity and Regulation: 1,2,3-Trichloropropane is classified as carcinogenic by the NTP, with extensive toxicological screening. In contrast, this compound lacks comprehensive studies, though its phenoxy group may mitigate acute toxicity compared to fully aliphatic chlorinated propanes.

Research Findings and Data Gaps

  • Synthesis and Handling : Similar to 1-chloropropane, the target compound likely requires vacuum distillation for purification to avoid decomposition. Its stability under storage conditions remains unverified.
  • Environmental Impact: The dichlorophenoxy group may confer environmental persistence akin to polychlorinated biphenyls (PCBs), though this hypothesis requires validation.

Q & A

Q. Table 1. Comparison of Crystallographic Refinement Software

SoftwareStrengthsLimitationsUse Case
SHELXLRobust for anisotropic refinementSteep learning curveHigh-resolution small molecules
WinGXIntegrated GUI for data processingLimited macOS compatibilityMetric analysis of crystal packing
OLEX2Automated disorder modelingRequires high-quality dataTwinned crystals

Q. Table 2. Key Metabolic Pathways of Chlorinated Propane Derivatives

PathwayEnzymes InvolvedMajor ProductsToxicity Implications
OxidativeCYP2E1, CYP3A4Epoxides, diolsDNA adduct formation
ConjugativeGST, UGTMercapturates, glucuronidesEnhanced renal excretion
ReductiveNitroreductasesAmines, hydroxylaminesCarcinogenic metabolites

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